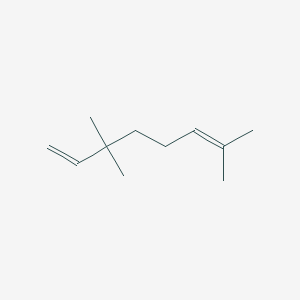
1,6-Octadiene, 3,3,7-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Octadiene, 3,3,7-trimethyl- is an organic compound with the molecular formula C11H20 It is a diene, meaning it contains two double bonds, and is characterized by its unique structure with three methyl groups attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Octadiene, 3,3,7-trimethyl- can be synthesized through several methods. One common approach involves the reaction of geraniol with trichloroacetonitrile in the presence of sodium hydride and diethyl ether. The reaction mixture is cooled and then refluxed with xylene to yield the desired product .
Industrial Production Methods
Industrial production of 1,6-Octadiene, 3,3,7-trimethyl- typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Octadiene, 3,3,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Epoxides and diols are common products.
Reduction: Saturated hydrocarbons such as 1,6-octane, 3,3,7-trimethyl-.
Substitution: Halogenated derivatives like 1,6-octadiene, 3,3,7-trimethyl-2-bromo.
Wissenschaftliche Forschungsanwendungen
1,6-Octadiene, 3,3,7-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,6-Octadiene, 3,3,7-trimethyl- involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved include:
Electrophilic Addition: The double bonds can react with electrophiles, leading to the formation of addition products.
Radical Reactions: The compound can participate in radical reactions, forming new radicals that can further react with other molecules.
Vergleich Mit ähnlichen Verbindungen
1,6-Octadiene, 3,3,7-trimethyl- can be compared with other similar compounds such as:
1,3,6-Octatriene, 3,7-dimethyl-: This compound has a similar structure but with different positions of the double bonds.
1,6-Octadiene, 3,7-dimethyl-: Another similar compound with fewer methyl groups.
1,7-Octadiene: A simpler diene with a different carbon chain length.
The uniqueness of 1,6-Octadiene, 3,3,7-trimethyl- lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs.
Eigenschaften
CAS-Nummer |
62008-16-6 |
|---|---|
Molekularformel |
C11H20 |
Molekulargewicht |
152.28 g/mol |
IUPAC-Name |
3,3,7-trimethylocta-1,6-diene |
InChI |
InChI=1S/C11H20/c1-6-11(4,5)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3 |
InChI-Schlüssel |
BCDJCVRHBXSSQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















